Tributyldodecylphosphonium Bromide

Antimicrobial materials Organoclays Minimum Inhibitory Concentration

For high-temperature phase-transfer catalysis and antimicrobial nanocomposites, Tributyldodecylphosphonium Bromide outperforms ammonium salts. Decomposition onset >300°C ensures catalyst longevity in biphasic alkylations, esterifications, and halogen exchanges. The C12 dodecyl chain delivers optimal antimicrobial efficacy (S. aureus MIC 50 mg/L, E. coli 150 mg/L) and thermal robustness for melt-processing. Avoids discoloration, odor, and functional loss common with ammonium organoclays. Choose the phosphonium core and C12 architecture for data-driven, reproducible results.

Molecular Formula C24H52BrP
Molecular Weight 451.5 g/mol
CAS No. 15294-63-0
Cat. No. B101488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyldodecylphosphonium Bromide
CAS15294-63-0
Molecular FormulaC24H52BrP
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
InChIInChI=1S/C24H52P.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
InChIKeyABJGUZZWSKMTEI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyldodecylphosphonium Bromide (CAS 15294-63-0): Quaternary Phosphonium Salt with Defined Physicochemical and Application Profile


Tributyldodecylphosphonium Bromide (CAS 15294-63-0, C24H52BrP, MW 451.56 g/mol) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three n-butyl groups and one n-dodecyl chain, with a bromide counterion . It is commercially available as a white to almost white crystalline solid (melting point 33°C) with purity specifications ≥98.0% by nonaqueous titration . The compound exhibits limited solubility in water at ambient temperature but is soluble in common organic solvents such as ethyl acetate and acetone . Its primary industrial and research applications include phase-transfer catalysis, use as a cationic surfactant, and incorporation as an antimicrobial agent in composite materials [1].

Why Tributyldodecylphosphonium Bromide Cannot Be Interchanged with Other Quaternary Phosphonium or Ammonium Salts in Critical Applications


The functional performance of quaternary phosphonium salts is highly dependent on the specific alkyl chain architecture. Studies on phosphonium montmorillonite composites demonstrate that the length of the alkyl substituents directly modulates both thermal degradation profiles and antibacterial efficacy [1]. For example, the dodecyl (C12) variant exhibits a distinct balance of interlayer spacing and antimicrobial activity compared to shorter (decyl, C10) or longer (hexadecyl, C16) chain analogs [1]. Furthermore, the phosphorus-centered cation imparts fundamentally different thermal stability and catalytic behavior relative to nitrogen-centered ammonium counterparts, making substitution unreliable without empirical validation [2][3]. The following evidence demonstrates quantifiable performance differences that inform scientifically grounded procurement decisions.

Quantitative Differentiation of Tributyldodecylphosphonium Bromide Against Structurally Related Comparators


Enhanced Antibacterial Activity of Dodecyl Phosphonium Salt Relative to Shorter and Longer Alkyl Chain Analogs in Montmorillonite Composites

In a head-to-head comparison of phosphonium-modified montmorillonites, the composite containing dodecyl tributylphosphonium bromide (DDTBP-MMT-3) exhibited superior antibacterial activity relative to composites prepared with decyl (DTBP-MMT) and hexadecyl (HDTBP-MMT) analogs. The MIC values against both Gram-negative and Gram-positive strains were demonstrably lower for the C12 chain derivative [1].

Antimicrobial materials Organoclays Minimum Inhibitory Concentration

Comparative Thermal Stability of Dodecyl Phosphonium Montmorillonite Against C10 and C16 Chain Analogs

The thermal degradation behavior of phosphonium montmorillonites varies significantly with the alkyl chain length of the incorporated phosphonium salt. Thermogravimetric analysis (TGA) revealed distinct 5% mass loss temperatures (T_d5) for composites prepared with decyl, dodecyl, and hexadecyl tributylphosphonium bromides [1].

Thermal stability Nanocomposites Thermogravimetric analysis

Thermal Stability Advantage of Phosphonium-Based Organoclays Over Ammonium-Based Counterparts

Quaternary phosphonium salts demonstrate a fundamental thermal stability advantage over their quaternary ammonium analogs when intercalated into montmorillonite clays. This class-level distinction is critical for applications involving elevated processing temperatures [1].

Organoclay modification Thermal degradation Polymer nanocomposites

Influence of Alkyl Chain Length on Antifungal Activity and Thermal Stability in Phosphonium Ionic Liquids

In a study of phosphonium-based ionic liquids with polyoxometalate anions, the alkyl chain length of the tetraalkylphosphonium cation was found to significantly influence both thermal stability and antifungal activity. The C12 dodecyl derivative demonstrated superior performance compared to longer-chain analogs [1].

Ionic liquids Antifungal agents Structure-activity relationship

High-Value Application Scenarios for Tributyldodecylphosphonium Bromide Supported by Differential Performance Data


Formulation of Antimicrobial Organoclays for Polymer Nanocomposites Requiring Processing Temperatures Up to 300°C

The demonstrated thermal stability of phosphonium montmorillonites (onset decomposition >300°C [1]) and the superior antibacterial activity of the dodecyl variant (MIC 50 mg/L against S. aureus, 150 mg/L against E. coli [1]) make Tributyldodecylphosphonium Bromide the modifier of choice for producing antimicrobial polymer nanocomposites. This is particularly critical for melt-processing applications (e.g., extrusion, injection molding) where ammonium-based organoclays would degrade, causing discoloration, odor, and loss of antimicrobial function. The C12 derivative provides an optimal balance of antimicrobial potency and thermal robustness compared to C10 and C16 phosphonium analogs [1].

Development of High-Temperature Phase-Transfer Catalysis (PTC) Processes

In phase-transfer catalyzed reactions operated under elevated temperatures or in neutral/acidic media, the phosphonium core of Tributyldodecylphosphonium Bromide offers a distinct advantage over commonly used tetraalkylammonium salts. Phosphonium salts are documented to possess inherently higher thermal stability and greater catalytic activity under these conditions than their nitrogen-centered counterparts [1]. For reactions such as biphasic alkylations, esterifications, or halogen exchanges where thermal stress would decompose ammonium-based PTCs, the selection of a phosphonium salt is a scientifically justified procurement decision to ensure catalyst longevity and consistent yield.

Synthesis of Phosphonium Ionic Liquids with Optimized Antifungal and Thermal Properties

The tributyldodecylphosphonium cation serves as a precursor for ionic liquids with tailored biocidal activity. Evidence from phosphonium polyoxometalate ionic liquids demonstrates that the C12 dodecyl chain length yields superior antifungal efficacy and thermal stability compared to C14 or mixed C6/C14 chain analogs [1]. Researchers developing antifungal coatings, wood preservatives, or stone conservation treatments can prioritize the C12 derivative to achieve maximal performance. This data-driven selection avoids the reduced activity observed with longer alkyl chain variants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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